4-Amino-4-(trifluoromethyl)tetrahydro-2h-thiopyran 1,1-dioxide
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Overview
Description
4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C6H10F3NO2S It is a derivative of tetrahydrothiopyran, featuring an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially converting the amino group to other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Trifluoromethyl-tetrahydro-2H-thiopyran 1,1-dioxide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
4-Amino-4-(trifluoromethyl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H10F3NO2S |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
1,1-dioxo-4-(trifluoromethyl)thian-4-amine |
InChI |
InChI=1S/C6H10F3NO2S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h1-4,10H2 |
InChI Key |
JFJPNOGDYZQTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C(F)(F)F)N |
Origin of Product |
United States |
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